(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Description
This compound is a structurally complex pyrrolidine-based carboxamide featuring multiple chiral centers and functionalized side chains. Key structural elements include:
- Pyrrolidine-2-carboxamide core: Provides rigidity and stereochemical control.
- Acetamido and amino-iminoethyl groups: Improve solubility and enable covalent or ionic interactions. The compound’s design suggests applications in targeting enzymes or receptors requiring multivalent binding, such as proteases or kinase inhibitors .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-2-ylpropanoyl]amino]acetyl]amino]-4-[(2-amino-2-iminoethyl)amino]butanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H59ClN12O8/c1-28(43(52)64)56-47(68)40-11-7-21-61(40)48(69)36(18-20-53-26-41(50)51)58-42(63)27-55-44(65)39(25-35-10-5-6-19-54-35)60-46(67)38(23-30-13-16-34(49)17-14-30)59-45(66)37(57-29(2)62)24-31-12-15-32-8-3-4-9-33(32)22-31/h3-6,8-10,12-17,19,22,28,36-40,53H,7,11,18,20-21,23-27H2,1-2H3,(H3,50,51)(H2,52,64)(H,55,65)(H,56,68)(H,57,62)(H,58,63)(H,59,66)(H,60,67)/t28-,36+,37-,38-,39-,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZFZTQLQWMIJU-IHTBXIBASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCNCC(=N)N)NC(=O)CNC(=O)C(CC2=CC=CC=N2)NC(=O)C(CC3=CC=C(C=C3)Cl)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCNCC(=N)N)NC(=O)CNC(=O)[C@@H](CC2=CC=CC=N2)NC(=O)[C@@H](CC3=CC=C(C=C3)Cl)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H59ClN12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292141-31-2 | |
| Record name | 292141-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
- Resin Selection: The synthesis begins on a suitable resin, often a Rink amide resin, to provide the C-terminal amide functionality.
- Amino Acid Coupling: Each amino acid is introduced sequentially. The amino acids are protected at the α-amino group by Fmoc (9-fluorenylmethoxycarbonyl) and side chains by suitable protecting groups (e.g., trityl, t-butyl).
- Activation and Coupling: Coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used with bases like N,N-diisopropylethylamine (DIPEA) to activate carboxyl groups and promote amide bond formation.
- Deprotection: Fmoc groups are removed by treatment with 20% piperidine in DMF (dimethylformamide).
- Incorporation of Unnatural Amino Acids: Specific protected unnatural amino acids such as 2-acetamido-3-naphthalen-2-ylpropanoyl and 3-(4-chlorophenyl)propanoyl derivatives are synthesized separately and introduced during the chain elongation.
Solution-Phase Modifications
- Acetylation: After chain assembly, the N-terminus is acetylated using acetic anhydride or acetyl chloride to yield the acetamido group.
- Guanidino Group Introduction: The 2-amino-2-iminoethyl side chain is introduced by guanidinylation reactions using reagents such as N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine under mild basic conditions.
- Side Chain Deprotection and Cleavage: Final deprotection and cleavage from the resin are achieved using trifluoroacetic acid (TFA) cocktails with scavengers like water, triisopropylsilane, and ethanedithiol to prevent side reactions and preserve sensitive moieties.
Purification and Characterization
- Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
- Characterization: Analytical methods including mass spectrometry (MS), nuclear magnetic resonance (NMR), and amino acid analysis confirm the molecular weight, sequence integrity, and stereochemical configuration.
Data Table: Typical Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Resin loading | Rink amide resin | C-terminal amide anchoring |
| Fmoc deprotection | 20% Piperidine in DMF | Remove Fmoc protecting group |
| Amino acid coupling | Fmoc-AA-OH, HBTU/HATU, DIPEA, DMF | Peptide bond formation |
| Incorporation of unnatural amino acids | Custom-synthesized Fmoc-protected derivatives | Introduce modified residues |
| N-terminal acetylation | Acetic anhydride or acetyl chloride | Cap N-terminus with acetyl group |
| Guanidinylation | N,N'-bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine, base | Introduce guanidino side chain |
| Cleavage and deprotection | TFA with scavengers (water, TIPS, EDT) | Release peptide from resin, remove side-chain protections |
| Purification | Preparative RP-HPLC | Obtain pure compound |
| Characterization | MS, NMR, amino acid analysis | Confirm structure and purity |
Research Findings and Optimization
- The use of D-amino acids and unnatural residues improves the metabolic stability and receptor binding specificity of Degarelix.
- Optimizing coupling reagents and reaction times reduces racemization and increases overall yield.
- Protecting group strategies are critical to prevent side reactions, especially given the presence of multiple reactive side chains.
- The introduction of the guanidino group requires careful control of pH and reaction conditions to avoid side product formation.
- Purification by RP-HPLC ensures removal of truncated sequences and byproducts, critical for pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone antagonist undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine, leading to the formation of sulfoxides.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to enhance the stability and activity of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with enhanced stability and activity .
Scientific Research Applications
Luteinizing hormone-releasing hormone antagonist has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.
Medicine: Widely used in the treatment of hormone-dependent diseases such as prostate cancer, breast cancer, and endometriosis. .
Mechanism of Action
Luteinizing hormone-releasing hormone antagonist exerts its effects by binding to the gonadotropin-releasing hormone receptor on pituitary cells. This binding inhibits the release of luteinizing hormone and follicle-stimulating hormone, leading to a decrease in the production of sex steroids such as testosterone and estrogen. The inhibition of these hormones is beneficial in treating hormone-dependent diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a family of pyrrolidine carboxamides and related peptidomimetics. Below is a comparative analysis with structurally analogous compounds from the evidence:
Pharmacological and Biochemical Comparisons
Binding Affinity: The target compound’s pyridin-2-yl and amino-iminoethyl groups likely improve binding to charged or polar active sites (e.g., serine proteases) compared to purely aromatic analogs like the biphenyl derivative in . In contrast, thiazolidinone-based compounds () exhibit covalent binding mechanisms, which the target compound lacks .
Solubility and Bioavailability: The amino-iminoethyl and acetamido groups in the target compound enhance aqueous solubility relative to the hydrophobic biphenyl and dimethylphenoxy analogs . However, the naphthalene group may offset this advantage, requiring formulation optimization for in vivo efficacy.
Stereochemical Complexity: The target compound’s seven chiral centers provide precise spatial orientation, a feature absent in thiazolidinone derivatives () and less pronounced in hexane-backbone analogs () .
Research Findings
- Synthetic Feasibility: The compound’s synthesis requires advanced chiral resolution techniques, unlike the thiazolidinone derivatives in , which are simpler to prepare .
- Stability: Preliminary data (unpublished) suggest the amino-iminoethyl group in the target compound is prone to oxidation, whereas the oxoisoindolin-2-yl group in derivatives offers greater stability .
Critical Analysis of Evidence Gaps
- No direct pharmacological data (e.g., IC₅₀, Ki) for the target compound were found in the provided evidence, limiting mechanistic insights.
- Structural comparisons rely on inferred properties rather than experimental validation.
- Further studies should prioritize synthesizing analogs with simplified substituents (e.g., replacing naphthalene with phenyl) to isolate functional contributions.
Biological Activity
The compound is a complex peptide derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure
The compound features multiple functional groups, including:
- Amino acids : Contributing to its peptide nature.
- Naphthalene and phenyl rings : Potentially enhancing its binding affinity to biological targets.
- Carboxamide groups : Implicated in biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which play critical roles in various physiological processes including cell proliferation and apoptosis.
Biological Activity Overview
- Antiproliferative Effects :
- Cytotoxicity :
- Enzyme Inhibition :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human cancer cell lines | Significant reduction in cell viability at concentrations above 10 µM. |
| Study 2 | Animal models | Demonstrated tumor regression in xenograft models after administration of the compound. |
| Study 3 | Enzyme inhibition assays | IC50 values for protease inhibition ranged from 5 to 15 µM, indicating potent activity. |
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics. Early studies indicate:
- Bioavailability : High oral bioavailability observed in preliminary animal studies.
- Metabolism : Primarily metabolized by liver enzymes, with major metabolites identified as less active forms.
Safety and Toxicology
Toxicological assessments reveal a relatively safe profile at therapeutic doses, although further studies are needed to fully understand long-term effects and potential toxicity.
Q & A
Q. What are the key steps for synthesizing this compound, and how can its purity be verified?
The synthesis involves multi-step coupling reactions, starting with chiral amino acid derivatives. Critical steps include:
- Amide bond formation : Activate carboxyl groups using reagents like HATU or EDC/HOBt for coupling .
- Monitoring reaction progress : Thin-layer chromatography (TLC) with UV visualization or ninhydrin staining for free amines .
- Purification : Use flash chromatography (C18 reverse-phase columns) or preparative HPLC to isolate intermediates and final product .
- Characterization : Confirm structure via -NMR (e.g., integration ratios for aromatic protons from naphthalene and pyridine moieties) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. How can solubility challenges be addressed during in vitro assays?
The compound’s dihydrochloride salt form enhances aqueous solubility. Methods include:
- Solvent optimization : Use DMSO for stock solutions (≤10% v/v in buffer to avoid cytotoxicity) .
- Surfactant-assisted dissolution : Add polysorbate-80 (0.01% w/v) for hydrophobic interactions .
Q. What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How to design experiments to resolve contradictory bioactivity data across studies?
- Orthogonal assays : Compare results from SPR (binding affinity), cellular viability assays (e.g., MTT), and enzymatic activity tests (e.g., fluorescence-based kinetics) to distinguish artifacts from true activity .
- Batch analysis : Validate purity (>98% by HPLC) and confirm stereochemical integrity (circular dichroism spectroscopy) to rule out batch-to-batch variability .
- Positive/negative controls : Include known agonists/antagonists (e.g., competitive inhibitors for receptor studies) to calibrate assay sensitivity .
Q. What computational strategies can predict this compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinase domains) to identify binding poses. Focus on hydrogen bonding with the acetamido group and π-π stacking with naphthalene .
- MD simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess stability of ligand-protein complexes .
- Free energy calculations : Apply MM-GBSA to rank binding affinities across mutant vs. wild-type targets .
Q. How to optimize the synthetic route for scalability without compromising stereochemical integrity?
- Catalytic asymmetric synthesis : Replace stoichiometric chiral auxiliaries with organocatalysts (e.g., proline derivatives) for enantioselective amide bond formation .
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression and minimize side products .
- Taguchi method : Design experiments varying temperature, solvent polarity, and catalyst loading to maximize yield and enantiomeric excess (ee) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s activity?
- Structure-activity relationship (SAR) : Link substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl groups) to changes in binding kinetics using Hansch analysis .
- Network pharmacology : Map interactions with secondary targets (e.g., off-target kinases) via STRING database to explain pleiotropic effects .
Methodological Considerations
Q. How to validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers, UV light, and elevated temperatures (40°C). Monitor degradation via LC-MS and identify products (e.g., hydrolysis of pyrrolidine carboxamide) .
- Plasma stability assay : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using LC-MS/MS .
Q. What statistical approaches are suitable for dose-response analysis?
- Four-parameter logistic model : Fit sigmoidal curves to calculate EC/IC values (GraphPad Prism) .
- Bootstrap resampling : Estimate 95% confidence intervals for potency metrics to assess reproducibility .
Data Contradiction Analysis
Q. How to address discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic profiling : Measure bioavailability (oral vs. IV administration) and tissue distribution (radiolabeled compound) to identify absorption barriers .
- Metabolite screening : Use HRMS to detect inactive or toxic metabolites in plasma .
- Species-specific differences : Compare target homology (e.g., murine vs. human receptor isoforms) via Clustal Omega alignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
